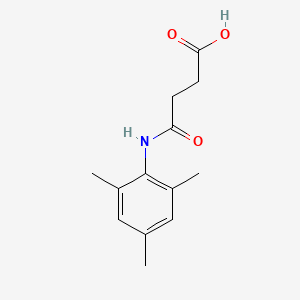

4-(Mesitylamino)-4-oxobutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxo-4-(2,4,6-trimethylanilino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-8-6-9(2)13(10(3)7-8)14-11(15)4-5-12(16)17/h6-7H,4-5H2,1-3H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMRDZKSIBMEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351987 | |

| Record name | 4-(MESITYLAMINO)-4-OXOBUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201741-53-9 | |

| Record name | 4-(MESITYLAMINO)-4-OXOBUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-(Mesitylamino)-4-oxobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Mesitylamino)-4-oxobutanoic acid. The document details a plausible synthetic protocol, outlines key characterization methodologies, and presents expected analytical data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering a foundational understanding of this compound's preparation and analytical profile.

Introduction

This compound, also known as N-mesitylsuccinamic acid, is a carboxamide derivative of succinic acid. The presence of the sterically hindered mesityl group (2,4,6-trimethylphenyl) imparts unique conformational and electronic properties to the molecule. This structural feature can influence its reactivity, solubility, and biological activity, making it an interesting candidate for various applications in medicinal chemistry and materials science. This guide will detail a common synthetic route and the analytical techniques used to confirm its structure and purity.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution reaction between mesitylamine (2,4,6-trimethylaniline) and succinic anhydride. This reaction proceeds via the opening of the anhydride ring by the amine nucleophile, resulting in the formation of the corresponding amic acid.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure based on standard methods for the synthesis of N-substituted succinamic acids.

Materials:

-

Succinic anhydride (1.0 eq)

-

Mesitylamine (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride in anhydrous THF.

-

To this solution, add mesitylamine dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is dissolved in diethyl ether and washed sequentially with 1 M HCl, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic and analytical techniques.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | Not available in the provided search results |

| Solubility | Soluble in polar organic solvents |

Spectroscopic Data

Note: The following spectral data are predicted based on the known structure of this compound and typical values for similar compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 12.0 | br s | 1H | -COOH |

| ~8.0 - 9.0 | s | 1H | -NH- |

| ~6.8 | s | 2H | Aromatic C-H |

| ~2.7 | t | 2H | -CO-CH₂- |

| ~2.6 | t | 2H | -CH₂-COOH |

| ~2.2 | s | 3H | para-CH₃ |

| ~2.1 | s | 6H | ortho-CH₃ |

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | Carboxylic acid (-COOH) |

| ~171 | Amide carbonyl (-CONH-) |

| ~138 | Aromatic C-CH₃ (para) |

| ~135 | Aromatic C-CH₃ (ortho) |

| ~132 | Aromatic C-NH |

| ~129 | Aromatic C-H |

| ~31 | Methylene (-CO-CH₂-) |

| ~29 | Methylene (-CH₂-COOH) |

| ~21 | para-Methyl (-CH₃) |

| ~18 | ortho-Methyl (-CH₃) |

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2400 | Broad | O-H stretch (carboxylic acid) |

| ~3300 | Medium | N-H stretch (amide) |

| ~2950 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1650 | Strong | C=O stretch (amide I band) |

| ~1550 | Strong | N-H bend and C-N stretch (amide II band) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1200 | Strong | C-O stretch (carboxylic acid) |

| m/z | Interpretation |

| 235.12 | [M]⁺ (Molecular ion) |

| 218.12 | [M - OH]⁺ |

| 190.12 | [M - COOH]⁺ |

| 135.09 | [Mesitylamine fragment]⁺ |

| 120.08 | [Mesityl fragment]⁺ |

Experimental and Characterization Workflow

The following diagram illustrates the overall workflow from synthesis to characterization.

Caption: Workflow for the synthesis and characterization of the target compound.

Logical Relationship of Characterization Techniques

The different characterization techniques provide complementary information to elucidate the structure of the synthesized compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(Mesitylamino)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Mesitylamino)-4-oxobutanoic acid, also known by its systematic name N-(2,4,6-trimethylphenyl)succinamic acid, is a fascinating molecule for researchers in the fields of medicinal chemistry and materials science. Its structure, which combines a carboxylic acid moiety with an N-aryl amide linkage to a sterically hindered mesityl group, suggests potential for diverse biological activities and unique material properties. The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the amide and carboxyl C=O groups), as well as a hydrophilic carboxylic acid and a lipophilic mesityl group, imparts an amphiphilic character to the molecule.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a proposed workflow for its biological evaluation.

Core Physicochemical Properties

A summary of the key physicochemical identifiers and properties of this compound is presented below. It is important to note that while some experimental data is available, many of the listed properties are predicted values derived from computational models.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 201741-53-9 |

| Molecular Formula | C₁₃H₁₇NO₃ |

| IUPAC Name | This compound |

| Synonyms | N-(2,4,6-trimethylphenyl)succinamic acid |

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 235.28 g/mol | [1] |

| Melting Point | Recrystallized to a constant melting point from ethanol.[1][2] | Experimental data for the exact melting point is not readily available in the searched literature. |

| Boiling Point | 425.7 ± 33.0 °C | Predicted[3] |

| Density | 1.182 ± 0.06 g/cm³ | Predicted[3] |

| pKa | 4.72 ± 0.10 | Predicted |

| Solubility | Information on the specific solubility of this compound is not detailed in the available literature. However, the presence of a carboxylic acid group suggests some solubility in polar solvents, while the mesityl group would contribute to solubility in nonpolar organic solvents. | - |

Experimental Protocols

Synthesis of this compound[1][2]

This protocol details the synthesis of this compound from succinic anhydride and 2,4,6-trimethylaniline.

Materials:

-

Succinic anhydride (0.025 mol)

-

2,4,6-trimethylaniline (0.025 mol)

-

Toluene (45 mL total)

-

Dilute hydrochloric acid

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

A solution of succinic anhydride (0.025 mol) in toluene (25 mL) is prepared in a reaction flask equipped with a stirrer.

-

A solution of 2,4,6-trimethylaniline (0.025 mol) in toluene (20 mL) is added dropwise to the succinic anhydride solution with constant stirring.

-

The resulting mixture is stirred for approximately one hour and then left to stand for an additional hour at room temperature to ensure the completion of the reaction.

-

The reaction mixture is then treated with dilute hydrochloric acid to remove any unreacted 2,4,6-trimethylaniline.

-

The resulting solid product, N-(2,4,6-trimethylphenyl)succinamic acid, is collected by suction filtration.

-

The solid is washed thoroughly with water to remove unreacted succinic anhydride and any succinic acid that may have formed.

-

The crude product is then purified by recrystallization from ethanol to a constant melting point.

Physicochemical Characterization

Following synthesis, the identity and purity of this compound can be confirmed using standard analytical techniques.

1. Elemental Analysis:

-

Protocol: A sample of the purified product is subjected to combustion analysis to determine the percentage composition of carbon, hydrogen, and nitrogen. The experimental values are then compared with the theoretical values calculated from the molecular formula (C₁₃H₁₇NO₃).

2. Infrared (IR) Spectroscopy:

-

Protocol: An IR spectrum of the solid sample is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically employing the KBr pellet technique. The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule, such as the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the aromatic C-H and C=C stretches of the mesityl group.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts, integration values, and coupling patterns of the signals are analyzed to confirm the molecular structure.

Biological Activity and Signaling Pathways

Currently, there is a lack of published data on the specific biological activities of this compound and its interactions with signaling pathways. The N-aryl amide and carboxylic acid moieties are present in a variety of biologically active compounds, suggesting that this molecule could be a candidate for biological screening. For instance, some N-aryl sulphonamide-quinazoline derivatives have been shown to activate the Hippo signaling pathway, while other aryl carboxamide derivatives act as inhibitors of Hypoxia-Inducible Factor 1α (HIF-1α) signaling.[4][5] Libraries of succinamic acid derivatives have also been screened for antifungal activity.[6]

Given the novelty of this specific compound, a hypothetical workflow for its initial biological screening is proposed below. This workflow outlines a logical progression from the synthesized compound to the identification of potential biological targets and mechanisms of action.

Conclusion

This compound presents as a molecule with well-defined synthetic accessibility and intriguing structural features. While its physicochemical properties are partially characterized, with a notable reliance on predicted data, there remains a significant opportunity for further experimental investigation into its solubility, melting point, and other physical characteristics. The most substantial knowledge gap lies in its biological activity. The provided hypothetical screening workflow serves as a roadmap for future research to elucidate the potential therapeutic applications of this and structurally related compounds. The detailed protocols and compiled data in this guide are intended to facilitate these future research endeavors.

References

- 1. N-(2,4,6-Trimethylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. This compound CAS#: 201741-53-9 [m.chemicalbook.com]

- 4. Discovery of N-aryl sulphonamide-quinazoline derivatives as anti-gastric cancer agents in vitro and in vivo via activating the Hippo signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Aryl Carboxamide Derivatives as Hypoxia-Inducible Factor 1α Signaling Inhibitors with Potent Activities of Anticancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Parallel synthesis and yeast growth inhibition screening of succinamic acid libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Mesitylamino)-4-oxobutanoic acid (CAS: 201741-53-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Mesitylamino)-4-oxobutanoic acid (CAS Number: 201741-53-9), a chemical compound with potential applications in research and development. This document consolidates available physicochemical data, details a proven synthesis protocol, and outlines the current landscape of knowledge regarding its biological activity. All quantitative information is presented in clear, tabular formats for ease of reference and comparison. Experimental methodologies are described in detail to ensure reproducibility. To date, specific biological activities, mechanisms of action, and associated signaling pathways for this compound have not been reported in the reviewed scientific literature.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonym N-(2,4,6-Trimethylphenyl)succinamic acid, is a carboxylic acid derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 201741-53-9 | [1] |

| Molecular Formula | C₁₃H₁₇NO₃ | [1] |

| Molecular Weight | 235.28 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | AKOS BBB/487; OTAVA-BB 7110950742; 3-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]PROPANOIC ACID | |

| Predicted Boiling Point | 425.7±33.0 °C | [3] |

| Predicted Density | 1.182±0.06 g/cm³ | [3] |

| Predicted pKa | 4.72±0.10 | [3] |

Synthesis Protocol

A reliable method for the synthesis of this compound has been documented. The protocol involves the reaction of succinic anhydride with 2,4,6-trimethylaniline.

Materials and Reagents

-

Succinic anhydride

-

2,4,6-trimethylaniline

-

Toluene

-

Dilute Hydrochloric Acid

-

Ethanol (for recrystallization)

-

Water

Experimental Procedure

-

A solution of succinic anhydride (0.025 mole) in toluene (25 cc) is prepared.

-

A separate solution of 2,4,6-trimethylaniline (0.025 mole) in toluene (20 cc) is prepared.

-

The 2,4,6-trimethylaniline solution is added dropwise to the succinic anhydride solution with constant stirring.

-

The resulting mixture is stirred for approximately one hour and then left to stand for an additional hour at room temperature to ensure the completion of the reaction.

-

To remove any unreacted 2,4,6-trimethylaniline, the mixture is treated with dilute hydrochloric acid.

-

The resulting solid product, N-(2,4,6-trimethylphenyl)succinamic acid, is collected by filtration under suction.

-

The solid is washed thoroughly with water to remove unreacted succinic anhydride and any succinic acid that may have formed.

-

The crude product is then recrystallized from ethanol to a constant melting point to obtain the purified compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

As of the date of this publication, a review of the scientific literature did not yield any specific studies detailing the biological activity, mechanism of action, or involvement in signaling pathways for this compound (CAS: 201741-53-9). While related compounds, such as other succinimide derivatives, have been investigated for a range of pharmacological activities, no such data is currently available for this specific molecule.

Future Research Directions

The absence of biological data presents an opportunity for novel research. A logical next step for researchers interested in this compound would be to conduct broad biological screening assays.

Caption: A potential workflow for investigating the biological activity of the compound.

Conclusion

This compound is a well-characterized compound in terms of its chemical identity and synthesis. The provided experimental protocol offers a clear and reproducible method for its preparation. However, its biological profile remains unexplored. This technical guide serves as a foundational resource for researchers, highlighting the existing knowledge and underscoring the significant opportunities for future investigation into the potential therapeutic or biological applications of this molecule. Further research, beginning with broad biological screening, is warranted to elucidate its pharmacological properties.

References

A Technical Guide to the Biological Activities of 4-(Mesitylamino)-4-oxobutanoic Acid Derivatives and Related N-Arylsuccinamic Acids

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activities of 4-(Mesitylamino)-4-oxobutanoic acid and its specific derivatives are limited in publicly available literature. This guide, therefore, provides a comprehensive overview based on the activities of structurally related compounds, including N-arylsuccinamic acids, succinimides, and other arylalkanoic acid derivatives, to infer potential therapeutic applications and guide future research.

Introduction

N-arylsuccinamic acids and their derivatives represent a class of compounds with a versatile chemical scaffold that has been explored for a range of biological activities. The core structure, consisting of a succinic acid moiety linked to an aromatic amine, allows for diverse chemical modifications, leading to a wide spectrum of pharmacological effects. This technical guide consolidates the current understanding of the potential anticancer, antimicrobial, and anti-inflammatory activities of this class of compounds, providing a foundation for further investigation into derivatives such as this compound.

Potential Biological Activities and Data Presentation

Based on studies of structurally similar molecules, derivatives of this compound are hypothesized to exhibit significant biological activities. The following sections summarize the key findings for related compounds.

Anticancer Activity

Derivatives of succinimide and other N-substituted compounds have demonstrated notable cytotoxicity against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Selected N-Substituted Succinimide and Hydroxamic Acid Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Succinimide Derivative 1e | HeLa (Cervical Carcinoma) | 3.2 | [1] |

| K562 (Myelogenous Leukemia) | 5.8 | [1] | |

| MOLT-4 (T-Lymphoid) | 8 | [1] | |

| Succinimide Derivative 1b | MOLT-4 (T-Lymphoid) | 7 | [1] |

| 3-amino-5-methyl benzohydroxamic acid (c) | A549 (Lung Cancer) | 0.78 mM | [2] |

| HeLa (Cervical Cancer) | 0.25 mM | [2] | |

| 4-amino-3-methyl benzohydroxamic acid (b) | HeLa (Cervical Cancer) | 0.54 mM | [2] |

Antimicrobial Activity

N-aryl amino acids and related succinic acid derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected N-Aryl Amino Acid Derivatives

| Compound ID | Microorganism | MIC (mg/mL) | Reference |

| N-(4-Nitrophenyl)-L-proline 3a | Escherichia coli | <2.5 | [3] |

| Streptococcus pneumoniae | <2.5 | [3] | |

| Staphylococcus aureus | 5 | [3] | |

| N-(4-Cyanophenyl)-L-proline 3c | Escherichia coli | 2.5 | [3] |

Anti-inflammatory Activity

Arylalkanoic acids and succinic acid derivatives are known to possess anti-inflammatory properties. Their mechanism is often linked to the inhibition of prostaglandin biosynthesis, which is a key process in inflammation. Some succinic acid derivatives have also been shown to modulate the production of inflammatory cytokines like IL-6.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of related compounds.

Anticancer Activity: MTT Cytotoxicity Assay

This colorimetric assay is a standard method to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

-

Incubation: The plates are incubated for 48 to 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

-

Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized microbial suspension (adjusted to 0.5 McFarland standard) is diluted in the growth medium.

-

Inoculation: Each well is inoculated with the microbial inoculum. A positive control (microorganism without the test compound) and a negative control (medium without microorganism) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: The test compound or a reference drug (e.g., a known NSAID) is administered orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Visualizations: Diagrams of Workflows and Pathways

The following diagrams illustrate a general workflow for screening biological activities and a hypothetical signaling pathway that could be modulated by N-arylsuccinamic acid derivatives.

References

- 1. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of 4-(Mesitylamino)-4-oxobutanoic Acid: A Technical Guide for Medicinal Chemists

An In-depth Exploration of a Promising Succinamic Acid Derivative for Drug Discovery and Development

Introduction

In the landscape of medicinal chemistry, the succinamic acid scaffold has emerged as a versatile template for the design of novel therapeutic agents. This technical guide delves into the potential applications of a specific derivative, 4-(Mesitylamino)-4-oxobutanoic acid, a compound of interest for researchers and drug development professionals. While direct biological data on this molecule is nascent, this document extrapolates its potential from the well-documented activities of structurally related N-arylsuccinamic acids and analyzes the unique contribution of the mesityl moiety. This guide provides a comprehensive overview of its synthetic route, potential therapeutic targets, relevant experimental protocols, and hypothesized mechanisms of action to stimulate further investigation into its medicinal chemistry applications.

Physicochemical Properties

This compound is a carboxylic acid derivative with the following key characteristics:

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| CAS Number | 201741-53-9 |

Synthesis

The synthesis of this compound can be achieved through a straightforward and well-established chemical reaction. The general approach involves the acylation of mesitylamine (2,4,6-trimethylaniline) with succinic anhydride. This reaction is typically carried out in an aprotic solvent.

A general workflow for the synthesis is depicted below:

Caption: General synthesis workflow for this compound.

Potential Therapeutic Applications

Based on the established biological activities of structurally similar N-arylsuccinamic acids, this compound holds promise in several therapeutic areas. The presence of the bulky and lipophilic mesityl group is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties.

Anti-Diabetic Agent: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Hypothesis: this compound may act as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones like GLP-1 and GIP. Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner, making it an attractive target for the treatment of type 2 diabetes.

Studies on other N-arylsuccinamic acid derivatives have demonstrated their potential as DPP-4 inhibitors. The mesityl group, with its steric bulk, could enhance binding affinity and selectivity for the active site of the DPP-4 enzyme.

Quantitative Data for Analogous Compounds:

| Compound | Target | IC₅₀ (µM) | Reference |

| Succinimide Derivative | DPP-4 | 0.07 | [1] |

| N-Aryl Succinamic Acid Analog 1 | DPP-4 | 3.64 | [2] |

| N-Aryl Succinamic Acid Analog 2 | DPP-4 | 11.99 | [2] |

Anti-Cancer Agent: Induction of Apoptosis

Hypothesis: this compound may exhibit anti-proliferative and pro-apoptotic effects in cancer cells. Research on α-hydroxy succinamic acid has shown its ability to upregulate pro-apoptotic genes like p53 and Bax, while downregulating anti-apoptotic proteins.[2][3]

The proposed mechanism involves the induction of the intrinsic apoptotic pathway, which is often dysregulated in cancer. The mesityl group could facilitate cell membrane permeability and interaction with intracellular targets.

Signaling Pathway: Hypothesized Induction of Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.

Quantitative Data for Analogous Compounds in Cancer Cell Lines:

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Cinnamic acid derivatives | HL60 (Leukemia) | 8.09 | [4] |

| Cinnamic acid derivatives | MCF-7 (Breast Cancer) | 3.26 | [4] |

| Cinnamic acid derivatives | A549 (Lung Cancer) | 9.34 | [4] |

| Coumarin derivatives | PC-3 (Prostate Cancer) | 3.56 | [4] |

Neurological Disorders: Acetylcholinesterase (AChE) Inhibition

Hypothesis: The structural features of this compound suggest its potential as an acetylcholinesterase (AChE) inhibitor. Aryl succinic acid derivatives have been reported to inhibit AChE, an enzyme that breaks down the neurotransmitter acetylcholine.[5] Inhibiting AChE is a key therapeutic strategy for managing symptoms of Alzheimer's disease and other neurological conditions. The N-aryl group plays a crucial role in binding to the active site of the enzyme, and the specific substitutions on the aryl ring can modulate the inhibitory potency.

Quantitative Data for Analogous Compounds:

| Compound Class | Target | Kᵢ (µM) | Reference |

| Succinimide Derivatives | Acetylcholinesterase | 29,000 - 31,000 (IC₅₀) | [6] |

| Aryl Succinic Acid Derivatives | Acetylcholinesterase | Varies based on substitution | [5] |

The Role of the Mesityl Group

The N-mesityl (2,4,6-trimethylphenyl) group is a key structural feature of the target molecule and is expected to confer specific properties that could enhance its therapeutic potential.

-

Steric Hindrance: The three methyl groups provide significant steric bulk. This can influence the compound's conformational preferences and its binding mode within a protein's active site. This steric hindrance can also protect the amide bond from enzymatic hydrolysis, potentially increasing the compound's metabolic stability and half-life.[7]

-

Lipophilicity: The methyl groups increase the lipophilicity of the molecule. This can improve its ability to cross cell membranes and the blood-brain barrier, which is particularly relevant for potential applications in neurological disorders.

-

Electronic Effects: The methyl groups are weakly electron-donating, which can influence the electronic properties of the aromatic ring and the adjacent amide group, potentially affecting hydrogen bonding and other non-covalent interactions with biological targets.

Experimental Protocols

Synthesis of this compound

Materials:

-

Succinic anhydride

-

Mesitylamine (2,4,6-trimethylaniline)

-

Anhydrous toluene (or other suitable aprotic solvent)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve succinic anhydride (1.0 equivalent) in anhydrous toluene.

-

To this solution, add mesitylamine (1.0 equivalent) dropwise at room temperature with continuous stirring.

-

Stir the reaction mixture at room temperature for 2-4 hours or at a slightly elevated temperature (e.g., 50-60 °C) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution. If so, collect the solid by filtration and wash with a small amount of cold toluene.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

In Vitro DPP-4 Inhibition Assay

Workflow for DPP-4 Inhibition Assay

Caption: Workflow for a typical in vitro DPP-4 inhibition assay.

Procedure:

-

Prepare solutions of recombinant human DPP-4 enzyme, the fluorogenic substrate Gly-Pro-AMC, and the test compound (this compound) in a suitable assay buffer (e.g., Tris-HCl, pH 8.0).

-

In a 96-well microplate, add the assay buffer, DPP-4 enzyme, and varying concentrations of the test compound. Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (blank).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Immediately measure the fluorescence intensity (Excitation/Emission = 360/460 nm) kinetically for 30 minutes at 37°C.

-

Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rates of the test compound wells to the control wells.

-

The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the test compound concentration.

Cell Viability (MTT) Assay

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control, and the IC₅₀ value is determined.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Procedure:

-

Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

In a 96-well plate, add the buffer, AChE, DTNB, and varying concentrations of the test compound.

-

Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature.

-

Initiate the reaction by adding the ATCI substrate.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

The rate of the reaction is proportional to the AChE activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ or Kᵢ value.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, the data from structurally related N-arylsuccinamic acids provide a strong rationale for its investigation as a potential therapeutic agent. The unique steric and electronic properties conferred by the mesityl group may lead to enhanced potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and in vitro evaluation of this compound in assays for DPP-4 inhibition, anti-cancer activity, and acetylcholinesterase inhibition. Promising in vitro results should be followed by in vivo studies to assess its efficacy and safety in relevant animal models. The exploration of this and other N-substituted succinamic acid derivatives represents a promising avenue for the discovery of novel drugs with improved therapeutic profiles. This technical guide serves as a foundational resource to inspire and direct these future research endeavors.

References

- 1. Synthesis, Antioxidant, and Antidiabetic Activities of Ketone Derivatives of Succinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Succinimide–Thiazolidinedione Hybrids as Multitarget Antidiabetic Agents: Design, Synthesis, Bioevaluation, and Molecular Modelling Studies | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 6. jddtonline.info [jddtonline.info]

- 7. juniperpublishers.com [juniperpublishers.com]

4-(Mesitylamino)-4-oxobutanoic Acid: A Comprehensive Technical Guide for Chemical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Mesitylamino)-4-oxobutanoic acid is a specialized chemical intermediate with potential applications in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a detailed overview of its synthesis, physicochemical properties, and potential reactivity as a building block in organic synthesis. Experimental protocols for its preparation via the acylation of mesitylamine with succinic anhydride are presented, alongside characterization data. Furthermore, this document explores the landscape of related N-aryl amido-acids and their derivatives, highlighting potential downstream applications and signaling pathway interactions relevant to drug discovery.

Introduction

N-substituted succinamic acids, such as this compound, represent a versatile class of chemical intermediates. Their bifunctional nature, possessing both a carboxylic acid and an amide moiety, allows for a diverse range of chemical transformations. The incorporation of a sterically hindered mesityl group is anticipated to impart unique solubility, stability, and conformational properties to its derivatives. This guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic endeavors.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in the public domain, predictive models and data from analogous compounds provide valuable insights into its characteristics.

| Property | Predicted Value | Reference |

| CAS Number | 201741-53-9 | [1] |

| Molecular Formula | C₁₃H₁₇NO₃ | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Boiling Point | 425.7 ± 33.0 °C | [1] |

| Density | 1.182 ± 0.06 g/cm³ | [1] |

| pKa | 4.72 ± 0.10 | [1] |

Synthesis of this compound

The most direct and established method for the synthesis of N-aryl succinamic acids is the ring-opening acylation of succinic anhydride with the corresponding aniline.[2][3][4] This reaction is typically high-yielding and proceeds under mild conditions.

General Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of N-substituted succinamic acids.[2][5]

Materials:

-

Succinic anhydride (1.0 eq)

-

Mesitylamine (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add succinic anhydride and anhydrous dichloromethane.

-

Stir the mixture until the succinic anhydride is fully dissolved.

-

Slowly add mesitylamine dropwise to the stirred solution at room temperature.

-

A precipitate is expected to form upon addition.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold dichloromethane to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound as a white or off-white solid.

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the aromatic protons of the mesityl group, the methyl protons of the mesityl group, and the methylene protons of the butanoic acid chain. |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons of the mesityl group, and the aliphatic carbons of the butanoic acid chain. |

| FT-IR | Characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the carboxylic acid and amide, and the O-H stretch of the carboxylic acid. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 235.28. |

| Melting Point | A sharp melting point is indicative of high purity. |

Potential Applications as a Chemical Intermediate

This compound is a versatile intermediate for the synthesis of a variety of more complex molecules, including heterocyclic compounds with potential biological activity.

Synthesis of N-Mesitylsuccinimide

The carboxylic acid and amide functionalities can undergo intramolecular cyclization to form the corresponding succinimide derivative. This transformation can typically be achieved through heating or by using a dehydrating agent such as acetic anhydride.[2][6]

Caption: Cyclization to N-Mesitylsuccinimide.

Succinimide derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[7]

Elaboration of the Carboxylic Acid Moiety

The carboxylic acid group can be converted into a variety of other functional groups, such as esters, acid chlorides, and amides, providing further opportunities for molecular diversification.

Potential Biological Significance

While the direct biological activity of this compound is uncharacterized, related N-aryl amides of 4-oxo-butanoic acids have been investigated for their anti-inflammatory and antinociceptive activities.[8] Furthermore, succinamic acid derivatives are structurally related to intermediates in metabolic pathways.[5]

Logical Workflow for Drug Discovery Application

The utilization of this compound as a chemical intermediate in a drug discovery program can be visualized as a logical workflow.

Caption: Drug Discovery Workflow.

Conclusion

This compound presents itself as a valuable and versatile chemical intermediate. Its straightforward synthesis from readily available starting materials, coupled with the potential for diverse chemical transformations, makes it an attractive building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides a solid foundation for researchers to explore the utility of this compound in their own research and development programs.

References

- 1. This compound CAS#: 201741-53-9 [m.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of 4-(Mesitylamino)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility and stability of 4-(Mesitylamino)-4-oxobutanoic acid. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on established protocols and best practices for characterizing analogous carboxylic acid amides. The guide details experimental workflows for solubility assessment in various solvents and comprehensive stability profiling under stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. This includes protocols for forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule. All quantitative data is presented in a structured tabular format for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a carboxylic acid amide with potential applications in pharmaceutical and chemical research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its development and application. Solubility influences bioavailability, formulation, and reaction kinetics, while stability data is essential for determining shelf-life, storage conditions, and degradation pathways. This guide outlines the requisite experimental procedures to fully characterize these critical parameters.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₃ | [1] |

| Molecular Weight | 235.28 g/mol | [1][2] |

| CAS Number | 201741-53-9 | [1][2] |

| Boiling Point (Predicted) | 425.7±33.0 °C | [2] |

| Density (Predicted) | 1.182±0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.72±0.10 | [2] |

Solubility Determination

The solubility of a compound is a critical parameter for its handling, formulation, and biological absorption. The following section details the experimental protocol for determining the solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Objective: To determine the concentration of a saturated solution of this compound in various solvents at a constant temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetone, dichloromethane)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Quantification instrument (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure a saturated solution.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Data Analysis: Calculate the solubility in units of mg/mL or mol/L.

Logical Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination.

Exemplary Solubility Data Table

Since specific data is unavailable, the following table illustrates how experimentally determined solubility data for this compound would be presented.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Water | 25 | Data not available | HPLC-UV |

| Phosphate Buffer (pH 7.4) | 25 | Data not available | HPLC-UV |

| Ethanol | 25 | Data not available | HPLC-UV |

| Methanol | 25 | Data not available | HPLC-UV |

| Acetone | 25 | Data not available | HPLC-UV |

| Dichloromethane | 25 | Data not available | HPLC-UV |

Stability Assessment

Stability testing is performed to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify likely degradation products and to establish the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation pathways and products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector or LC-MS)

Procedure:

-

Acid Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M HCl.

-

Heat the solution (e.g., at 60 °C) for a specified period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize with a suitable base, dilute, and analyze.

-

-

Base Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M NaOH.

-

Maintain the solution at room temperature or elevated temperature for a specified period.

-

At various time points, withdraw samples, neutralize with a suitable acid, dilute, and analyze.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature for a specified period.

-

At various time points, withdraw samples, dilute, and analyze.

-

-

Thermal Degradation (Solid State):

-

Place the solid compound in an oven at an elevated temperature (e.g., 70 °C).

-

At various time points, withdraw samples, dissolve in a suitable solvent, and analyze.

-

-

Photolytic Degradation (Solid State and Solution):

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

A control sample should be protected from light.

-

At the end of the exposure period, analyze the samples.

-

Analysis:

-

For all studies, a control sample (unstressed) should be analyzed concurrently.

-

The analytical method should be able to separate the parent compound from any degradation products.

-

Mass balance should be calculated to ensure that all degradation products are accounted for.

Signaling Pathway for Forced Degradation Studies

Caption: Forced degradation study workflow.

Exemplary Stability Data Table

The following table illustrates how the results of a forced degradation study for this compound would be summarized.

| Stress Condition | Time | % Assay of Parent Compound | Number of Degradation Products | Major Degradation Product (Retention Time) |

| 0.1 M HCl (60 °C) | 24h | Data not available | Data not available | Data not available |

| 0.1 M NaOH (RT) | 24h | Data not available | Data not available | Data not available |

| 3% H₂O₂ (RT) | 24h | Data not available | Data not available | Data not available |

| Thermal (70 °C) | 7 days | Data not available | Data not available | Data not available |

| Photolytic | 1.2 million lux h | Data not available | Data not available | Data not available |

Conclusion

References

4-(Mesitylamino)-4-oxobutanoic Acid in Drug Discovery: A Technical Guide

An In-depth Examination of a Succinamic Acid Derivative and its Potential in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-(mesitylamino)-4-oxobutanoic acid, a member of the succinamic acid class of compounds, within the context of drug discovery and development. While specific research on this particular molecule is limited in publicly available literature, this document extrapolates from the broader family of N-aryl succinamic acids to detail its potential synthesis, biological activities, and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of small molecules derived from succinic acid.

Introduction

Succinamic acid derivatives, characterized by a core structure resulting from the reaction of succinic anhydride with an amine, have emerged as a versatile scaffold in medicinal chemistry. These compounds have been investigated for a range of biological activities, including enzyme inhibition and anticancer properties. The molecule this compound, with its N-mesityl substitution, presents a unique structural motif within this class, suggesting the potential for distinct pharmacological properties. This guide will explore the available information on related compounds to build a comprehensive picture of the potential of this compound in drug discovery.

Synthesis of this compound

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and widely applicable method for the synthesis of N-aryl succinamic acids involves the reaction of an aromatic amine with succinic anhydride.[1]

Experimental Protocol: General Synthesis of N-Aryl Succinamic Acids

Materials:

-

Aromatic amine (in this case, mesitylamine)

-

Succinic anhydride

-

Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM))

-

Stirring apparatus

-

Reaction vessel

-

Cooling/heating system as required

Procedure:

-

In a clean, dry reaction vessel, dissolve the aromatic amine (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

To this stirred solution, add succinic anhydride (1 to 1.2 equivalents) portion-wise at room temperature.

-

The reaction mixture is then stirred at a specific temperature (ranging from room temperature to reflux) for a period of time, which can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.[1]

-

Upon completion of the reaction, the solvent is typically removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure N-aryl succinamic acid.

Potential Biological Activities and Drug Discovery Applications

Enzyme Inhibition

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: N4-sulfonamido-succinamic acid derivatives have been evaluated as potential inhibitors of DPP-IV, an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment.[1] Some of these derivatives displayed inhibitory activity, suggesting that the succinamic acid scaffold can be a starting point for the design of novel DPP-IV inhibitors.[1]

Acetylcholinesterase (AChE) Inhibition: Certain aryl succinic acid derivatives have been identified as inhibitors of acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.[2] This indicates that the succinamic acid core could be explored for the development of new therapies for neurodegenerative disorders.

Anticancer Activity

A study on a succinamic acid derivative, α-hydroxy succinamic acid (α-HSA), demonstrated its potential as an anticancer agent. The compound was shown to decrease the viability of a human head and neck cancer cell line (SCC4) and induce apoptosis by upregulating pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene survivin.[3]

Quantitative Data on Related Succinamic Acid Derivatives

The following table summarizes the available quantitative data for various succinamic acid derivatives from the literature. It is important to note that these data are for related compounds and not for this compound itself.

| Compound Class | Target | Assay | Result | Reference |

| N4-sulfonamido-succinamic acid derivatives | DPP-IV | In vitro inhibition assay | Compound 10 showed 23% inhibition at 10 µM | [1] |

| α-hydroxy succinamic acid (α-HSA) | SCC4 cancer cells | Cell viability assay | LC50 observed between 100 and 200 µg/mL | [3] |

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the biological activity of succinamic acid derivatives, based on published studies.

DPP-IV Inhibition Assay

This protocol is based on a fluorescence-based method for screening DPP-IV inhibitors.[1]

Materials:

-

DPP-IV enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay buffer

-

Test compound (e.g., a succinamic acid derivative)

-

Positive control inhibitor

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add the DPP-IV enzyme to each well.

-

Add the test compound dilutions, positive control, and a vehicle control to the respective wells.

-

Pre-incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission) over time.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cancer Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is often used to measure cell viability and proliferation.[3]

Materials:

-

Cancer cell line (e.g., SCC4)

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear microplate

-

Spectrophotometer

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

-

Calculate the percentage of cell viability for each concentration and determine the LC50 value.

Conclusion and Future Directions

While specific data on this compound in drug discovery is currently lacking, the broader class of succinamic acid derivatives demonstrates significant potential as a versatile scaffold for the development of novel therapeutic agents. The established synthetic routes and the diverse biological activities observed for related compounds provide a strong foundation for future research.

Future investigations should focus on the synthesis and comprehensive biological evaluation of this compound. Screening this compound against a panel of enzymes and cancer cell lines would be a crucial first step in elucidating its therapeutic potential. Structure-activity relationship (SAR) studies on derivatives of this molecule could further optimize its activity and lead to the identification of potent and selective drug candidates. The insights gained from such studies will be invaluable in unlocking the full potential of this and other succinamic acid derivatives in medicine.

References

- 1. Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Mesitylamino)-4-oxobutanoic Acid and its Structural Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Mesitylamino)-4-oxobutanoic acid and its structural analogs, belonging to the class of N-arylsuccinamic acids, have emerged as a promising scaffold in medicinal chemistry. These compounds are characterized by a succinic acid backbone linked to an aromatic amine via an amide bond. The structural versatility of the aryl moiety allows for the modulation of physicochemical and pharmacological properties, leading to a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, with a focus on their potential as anticancer agents through the inhibition of histone deacetylases (HDACs).

Core Structure and Analogs

The fundamental structure of the parent compound, this compound, is depicted below. Structural analogs can be generated by modifying the substitution pattern on the aromatic ring.

Core Structure:

Where Ar represents the mesityl (2,4,6-trimethylphenyl) group.

This guide will explore analogs where the mesityl group is replaced by other substituted aryl moieties, leading to variations in steric and electronic properties that can significantly impact biological activity.

Synthesis of this compound and its Analogs

The synthesis of N-arylsuccinamic acids is typically achieved through a straightforward and high-yielding one-step reaction involving the acylation of an appropriate aniline derivative with succinic anhydride.[1][2]

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

Succinic anhydride

-

2,4,6-Trimethylaniline (Mesitylamine)

-

Toluene

-

Dilute Hydrochloric Acid

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

A solution of succinic anhydride (0.025 mol) in toluene (25 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

To this stirring solution, a solution of 2,4,6-trimethylaniline (0.025 mol) in toluene (20 mL) is added dropwise at room temperature.

-

The reaction mixture is stirred for approximately one hour and then allowed to stand for an additional hour to ensure the completion of the reaction.

-

The mixture is then treated with dilute hydrochloric acid to quench the reaction and remove any unreacted 2,4,6-trimethylaniline.

-

The resulting solid precipitate, N-(2,4,6-trimethylphenyl)succinamic acid, is collected by vacuum filtration.

-

The collected solid is washed thoroughly with water to remove any unreacted succinic anhydride and succinic acid.

-

The crude product is then purified by recrystallization from ethanol to yield the final product.

This general protocol can be adapted for the synthesis of various structural analogs by substituting 2,4,6-trimethylaniline with other appropriately substituted anilines.

Biological Activity and Data Presentation

N-arylsuccinamic acids and their derivatives have shown potential as anticancer agents, with a key mechanism of action being the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer.[3][4]

Table 1: Cytotoxicity of N-Arylsuccinamic Acid Analogs and Related Compounds against Cancer Cell Lines

| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Reference |

| N4-sulfonamido-benzoyl acetic acid derivative (Compound 17) | DPP IV Inhibitory Assay | 33.5 | [5] |

| Usnic acid-amine conjugate (1,8-diaminooctane derivative) | L1210 (Murine leukemia) | Not specified, but showed significant cytotoxicity | [6] |

| Glycyrrhetinic amide (Ethylenediamine derivative) | A2780 (Ovarian cancer) | EC50 values of 11.3 and 20.1 µM for two related compounds | [7] |

| Ursolic acid derivative (Compound 13) | HeLa, SKOV3, BGC-823 | More potent than ursolic acid | [8] |

| Sulfamide derivative (Compound 18) | A549 (Non-small cell lung cancer) | 50% growth inhibition at 10 µM after 36h | [9] |

| Succinic acid | CAKI-2 (Renal cancer) | Reduced viability at 25 µM and 50 µM | [10][11] |

| Succinic acid | ACHN (Renal cancer) | Reduced viability at 25 µM and 50 µM | [10][11] |

Table 2: HDAC Inhibitory Activity of N-Arylsuccinamic Acid Analogs and Related Compounds

| Compound/Analog Class | HDAC Isoform(s) | IC50 (nM) | Reference |

| Ethylketone-based Class I HDAC inhibitor (Compound 6) | HDAC1, HDAC2, HDAC3 | 1.7, 2.8, 1.1 | [4] |

| Imidazo[1,2-α]pyridine-based HDAC6 inhibitor (Compound 22) | HDAC6 | Low nanomolar | [12] |

| Imidazo[1,2-α]pyridine-based HDAC6 inhibitor (Compound 23) | HDAC6 | Low nanomolar | [12] |

| N-(2-aminophenyl)-benzamide inhibitor (GK444) | Class I HDACs (1, 2, 3) | 100 - 361 | [12] |

| N-(2-aminophenyl)-benzamide inhibitor (GK718) | Class I HDACs (1, 2, 3) | 139 - 259 | [12] |

| Isatin-based HDAC inhibitor (Compound 9n) | HDAC1, HDAC2, HDAC3 | 32, 256, 311 | [13] |

Experimental Protocols for Biological Evaluation

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved by adding the solubilization solution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

In Vitro HDAC Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific HDAC enzyme.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

-

Assay buffer

-

Developer solution

-

Test compounds (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reaction Setup: The HDAC enzyme, assay buffer, and test compound at various concentrations are added to the wells of a 96-well plate.

-

Substrate Addition: The reaction is initiated by adding the fluorogenic HDAC substrate.

-

Incubation: The plate is incubated at 37°C for a specified time (e.g., 60 minutes).

-

Development: The developer solution is added to each well to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: The percentage of HDAC inhibition is calculated relative to a control without an inhibitor, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow Visualization

Putative Mechanism of Action: HDAC Inhibition

N-arylsuccinamic acids are hypothesized to act as HDAC inhibitors. The general structure of these compounds, featuring a zinc-binding group (the carboxylic acid), a linker region (the ethyl chain), and a cap group (the aryl moiety), is consistent with the pharmacophore model for many known HDAC inhibitors. By inhibiting HDACs, these compounds can lead to the hyperacetylation of histones, altering chromatin structure and reactivating the expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Proposed mechanism of action via HDAC inhibition.

General Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the typical workflow for the synthesis and biological evaluation of this compound and its analogs.

Caption: General workflow for synthesis and biological evaluation.

Conclusion

This compound and its structural analogs represent a valuable chemical scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Their straightforward synthesis and the potential to modulate biological activity through structural modifications make them attractive candidates for further investigation. The likely mechanism of action through HDAC inhibition provides a solid rationale for their anticancer effects. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers dedicated to advancing the discovery and development of this promising class of compounds. Further studies are warranted to elucidate the specific biological targets and signaling pathways modulated by these analogs to fully realize their therapeutic potential.

References

- 1. N-(2,4,6-Trimethylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. Improved Selective Class I HDAC and Novel Selective HDAC3 Inhibitors: Beyond Hydroxamic Acids and Benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and cytotoxic activities of usnic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and in vitro Cytotoxicity of Novel Ursolic Acid Derivatives | MDPI [mdpi.com]

- 9. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The apoptotic efficacy of succinic acid on renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"step-by-step synthesis protocol for 4-(Mesitylamino)-4-oxobutanoic acid"

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 4-(Mesitylamino)-4-oxobutanoic acid. This compound is synthesized via a nucleophilic acyl substitution reaction, specifically the aminolysis of succinic anhydride with mesitylamine (2,4,6-trimethylaniline). The reaction proceeds through a ring-opening mechanism to yield the desired N-substituted succinamic acid.[1][2] This protocol includes information on materials, reaction setup, execution, product isolation, and purification. All quantitative data are summarized in tables, and a graphical representation of the workflow is provided.

Introduction

This compound is a carboxylic acid derivative characterized by an amide linkage between a mesityl group and a butanoic acid chain.[3] The synthesis involves the reaction of a primary amine (mesitylamine) with a cyclic anhydride (succinic anhydride). This reaction is a classic example of nucleophilic attack by the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form an amide and a carboxylic acid functionality.[1][2] The reaction is typically conducted at or below room temperature to selectively yield the monoacylation product.[4][5]

Reaction Scheme:

Succinic Anhydride + Mesitylamine → this compound

Materials and Equipment

2.1 Reagents and Chemicals

| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Supplier | Notes |

| Succinic Anhydride | 108-30-5 | C₄H₄O₃ | 100.07 | Sigma-Aldrich | Purity ≥ 99% |

| Mesitylamine (2,4,6-Trimethylaniline) | 88-05-1 | C₉H₁₃N | 135.21 | [6] | Acros Organics |

| Anhydrous Toluene | 108-88-3 | C₇H₈ | 92.14 | Fisher Scientific | DriSolv Grade |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | J.T. Baker | 1 M Aqueous Solution |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | In-house | Millipore System |

2.2 Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter flask

-

Vacuum pump

-

Glass fritted funnel

-

pH meter or pH paper

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Rotary evaporator

-

Melting point apparatus

-